molecular formula C7H11N3 B3269686 2,6-Pyridinediamine, N2-ethyl- CAS No. 51505-09-0

2,6-Pyridinediamine, N2-ethyl-

Cat. No.: B3269686
CAS No.: 51505-09-0
M. Wt: 137.18 g/mol
InChI Key: FOOSOMFTVJALBG-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, N2-ethyl-: is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. It is also referred to as ethylpyridinediamine. The compound has a molecular formula of C7H11N3 and is characterized by the presence of an ethyl group attached to the nitrogen atom at the second position of the pyridine ring.

Safety and Hazards

The safety data sheet for 2,6-Diaminopyridine, a related compound, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinediamine, N2-ethyl- can be achieved through several methods. One common approach involves the alkylation of 2,6-diaminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,6-diaminopyridine

    Reagent: Ethyl halide (e.g., ethyl bromide or ethyl chloride)

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete alkylation.

Industrial Production Methods: In industrial settings, the production of 2,6-Pyridinediamine, N2-ethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinediamine, N2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Water radical cations, ambient conditions

    Reduction: Sodium borohydride, ethanol

    Substitution: Nucleophiles such as amines or thiols, basic conditions

Major Products Formed:

    Oxidation: Quaternary ammonium cations

    Reduction: Reduced amine derivatives

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine, N2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Uniqueness: 2,6-Pyridinediamine, N2-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-N-ethylpyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOSOMFTVJALBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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